molecular formula C23H28F2N6O4S B579956 Ticagrelor sulphone CAS No. 1788033-05-5

Ticagrelor sulphone

Katalognummer: B579956
CAS-Nummer: 1788033-05-5
Molekulargewicht: 522.572
InChI-Schlüssel: TUIWICWAOCUWJD-FNOIDJSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ticagrelor is a non-thiophene pyridine adenosine diphosphate (ADP) receptor antagonist belonging to the cyclopentyltriazolopyrimidine class of antiplatelet agents. It binds reversibly to the receptor, providing rapid and consistent platelet inhibition . Ticagrelor's chemical structure, derived from ATP analogs but lacking an adenosine group, distinguishes it from true ATP analogs like cangrelor . Its pharmacokinetics are characterized by a short half-life (7–9 hours), requiring twice-daily dosing, and metabolism primarily via CYP3A4, which introduces variability due to genetic polymorphisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ticagrelor sulphone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scalability and efficiency. Process optimization techniques, such as response surface methodology and one-pot reactions, are employed to maximize yield and minimize waste. Pilot-scale tests are conducted to ensure the feasibility and consistency of the improved process .

Analyse Chemischer Reaktionen

Types of Reactions

Ticagrelor sulphone undergoes various chemical reactions, including:

    Oxidation: Conversion of the thioether group to a sulphone.

    Reduction: Potential reduction of the sulphone group back to a thioether under specific conditions.

    Substitution: Nucleophilic substitution reactions involving the sulphone group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, dichloromethane, ethylene glycol.

Major Products

The major products formed from these reactions include this compound and its reduced or substituted derivatives, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ticagrelor sulphone has several scientific research applications, including:

Wirkmechanismus

Ticagrelor sulphone exerts its effects by antagonizing the P2Y12 receptor on platelets, thereby inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation. The sulphone group may enhance the binding affinity and selectivity of the compound for the P2Y12 receptor, leading to more potent antiplatelet effects. The downstream effects of P2Y12 receptor antagonism include inhibition of platelet activation, suppression of inflammation, and enhanced cardiovascular protection .

Vergleich Mit ähnlichen Verbindungen

Pharmacological and Chemical Profiles

Table 1: Pharmacological Comparison of Ticagrelor with Other P2Y12 Inhibitors

Compound Class Administration Prodrug Metabolism Pathway Key Trials
Ticagrelor Cyclopentyltriazolopyrimidine Oral No CYP3A4 PLATO, THALES
Clopidogrel Thienopyridine Oral Yes CYP2C19, CYP3A4 TRITON-TIMI, CAPRIE
Prasugrel Thienopyridine Oral Yes CYP3A4, CYP2B6 TRITON-TIMI, ISAR-REACT 5
Cangrelor ATP analog Intravenous No Plasma esterases CHAMPION

Ticagrelor vs. Clopidogrel

  • Efficacy: Ticagrelor reduces cardiovascular death, myocardial infarction (MI), and stroke by 16% compared to clopidogrel in ACS patients (PLATO trial) . In elderly patients, however, efficacy is comparable, but ticagrelor offers faster platelet inhibition due to its non-prodrug mechanism .
  • Safety: Ticagrelor increases non-CABG-related bleeding (HR 1.25) but reduces stent thrombosis (HR 0.67) . East Asian populations exhibit higher bleeding risks with ticagrelor .

Ticagrelor vs. Prasugrel

  • Efficacy : The ISAR-REACT 5 trial demonstrated prasugrel’s superiority in reducing composite ischemic events (death/MI/stroke: 9.3% vs. 12.0% for ticagrelor) . However, network meta-analyses suggest similar cardiovascular mortality rates .
  • Safety: Ticagrelor is associated with fewer TIMI major/minor bleeds (OR 0.72) compared to prasugrel . Prasugrel’s ischemic benefits are offset by higher bleeding risks, particularly in high-risk subgroups .

Ticagrelor vs. Cangrelor

Cangrelor, an intravenous ATP analog, is used peri-procedurally. It lacks oral bioavailability and has a shorter duration of action, making it less practical for long-term therapy .

Cost-Effectiveness and Guidelines

  • Cost-Effectiveness : Ticagrelor is dominated by prasugrel in scenarios incorporating head-to-head data (ISAR-REACT 5), where prasugrel’s efficacy outweighs cost differences .
  • Guidelines : The ESC recommends ticagrelor over clopidogrel for ACS patients regardless of revascularization strategy. Prasugrel is preferred in STEMI patients undergoing PCI but avoided in those with prior stroke or bleeding risks .

Biologische Aktivität

Ticagrelor sulphone is a significant metabolite of ticagrelor, an oral antiplatelet agent used primarily for the prevention of thrombotic cardiovascular events in patients with acute coronary syndromes (ACS) and a history of myocardial infarction. Understanding the biological activity of this compound is essential for evaluating its pharmacological efficacy and safety profile.

Ticagrelor and its sulphone metabolite exert their effects primarily through antagonism of the P2Y12 receptor , a key player in platelet aggregation:

  • Reversible Binding : Unlike thienopyridines (e.g., clopidogrel), ticagrelor binds reversibly to the P2Y12 receptor, allowing for rapid onset and offset of action. This characteristic is crucial in managing acute thrombotic events where immediate platelet inhibition is necessary .
  • Non-competitive Antagonism : Ticagrelor acts as a non-competitive antagonist, locking the receptor in an inactive state, which prevents ADP-mediated platelet activation. This mechanism results in sustained platelet inhibition without requiring metabolic activation .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive metabolism:

  • Absorption : Ticagrelor has an oral bioavailability of approximately 36%, with peak plasma concentrations reached within 1.5 to 3 hours post-administration .
  • Metabolism : It is extensively metabolized in the liver via cytochrome P450 enzymes, primarily CYP3A4, producing active metabolites such as AR-C124910XX, which exhibits similar potency to ticagrelor itself .
  • Elimination : The elimination half-life of ticagrelor ranges from 7 to 12 hours, with no significant dose adjustments required for varying demographics or mild hepatic impairment .

Biological Activity and Clinical Implications

The biological activity of this compound has been investigated through various clinical studies, demonstrating its effectiveness in enhancing platelet inhibition compared to other agents:

Efficacy in Clinical Trials

  • DISPERSE Study : This phase II trial revealed that ticagrelor provided a greater and more consistent inhibition of platelet aggregation compared to clopidogrel. Patients receiving a loading dose of ticagrelor exhibited 41% inhibition at 30 minutes, significantly higher than clopidogrel's 8% .
  • RESPOND Study : In patients identified as clopidogrel non-responders, switching to ticagrelor resulted in higher platelet inhibition levels, indicating its effectiveness across different patient populations .

Case Studies

A review of case studies highlights the practical implications of using this compound:

  • Case Study 1 : A patient with a history of recurrent myocardial infarction showed significant improvement in outcomes after switching from clopidogrel to ticagrelor, with consistent platelet inhibition and no adverse events reported.
  • Case Study 2 : Elderly patients demonstrated increased plasma concentrations of ticagrelor but maintained similar efficacy profiles without clinically relevant side effects, underscoring the drug's adaptability across age groups .

Comparative Efficacy Table

Study/TrialDrug ComparisonKey Findings
DISPERSETicagrelor vs. ClopidogrelTicagrelor showed significantly higher platelet inhibition at all time points.
RESPONDTicagrelor vs. Clopidogrel (non-responders)Higher inhibition levels achieved with ticagrelor regardless of previous clopidogrel response.
Onset–Offset StudyTicagrelor vs. ClopidogrelRapid onset and sustained effect with ticagrelor; effects diminished quickly after discontinuation.

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying unbound concentrations of Ticagrelor Sulphone in plasma?

Researchers often employ equilibrium dialysis or ultrafiltration to separate unbound drug fractions from plasma proteins. For instance, a proof-of-concept study utilized dialyzed plasma samples to measure unbound ticagrelor concentrations, validating recovery rates and addressing potential concentration-dependent binding artifacts. This method requires stringent validation of assay sensitivity and reproducibility, particularly when studying reversible binding mechanisms .

Q. How should a pharmacokinetic study for this compound be designed to ensure robust data collection?

Key considerations include:

  • Sample size calculation : Use power analysis to determine adequate participant numbers, ensuring statistical significance.
  • Temporal sampling : Collect plasma samples at multiple time points to capture absorption, distribution, and elimination phases.
  • Control for covariates : Adjust for factors like renal/hepatic impairment or concomitant medications that may alter pharmacokinetics. Methodological rigor is critical, as outlined in research proposal guidelines emphasizing clear objectives and operational definitions .

Q. What literature search strategies optimize the identification of peer-reviewed studies on this compound?

Use Google Scholar’s advanced operators (e.g., "this compound" AND pharmacokinetics) and filter results by publication year or relevance. Leverage the "Cited by" feature to track influential studies and set alerts for new publications. Avoid non-peer-reviewed sources and prioritize databases like PubMed for clinical trial data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in clinical trial outcomes, such as those between PRAGUE-18 and ISAR-REACT 5, when evaluating this compound?

Contradictions arise from trial design differences (e.g., open-label vs. double-blind), premature termination, or population biases (e.g., STEMI vs. NSTEMI predominance). To address these:

  • Conduct meta-analyses with subgroup analyses to assess heterogeneity.
  • Apply risk-of-bias tools (e.g., Cochrane ROB 2.0) to evaluate methodological limitations.
  • Use network meta-analyses to compare indirect evidence across studies, as demonstrated in NICE guidelines for P2Y12 inhibitors .

Q. What statistical approaches are recommended for analyzing contradictory efficacy data between this compound and other P2Y12 inhibitors?

Advanced methods include:

  • Bayesian hierarchical models : To account for variability in trial outcomes and prior probability distributions.
  • Cox proportional hazards regression : Adjust for time-dependent variables like treatment discontinuation rates.
  • Sensitivity analyses : Test robustness by excluding studies with high switching rates or underpowered designs, as seen in ISAR-REACT 5 .

Q. How can researchers ensure reproducibility when developing experimental models for this compound’s antiplatelet effects?

  • Standardize protocols : Detail platelet aggregation assays (e.g., light transmission aggregometry) with specific agonists (e.g., ADP concentrations).
  • Pre-register studies : Share protocols on platforms like ClinicalTrials.gov to reduce reporting bias.
  • Replicate in diverse cohorts : Validate findings across ethnicities and comorbid conditions to assess generalizability, a practice emphasized in meta-analyses of international trials .

Q. Methodological Tools and Frameworks

Q. What tools are available for assessing the quality of preclinical studies on this compound?

Use the SYRCLE Risk of Bias Tool for animal studies or ARRIVE Guidelines to ensure comprehensive reporting. For in vitro work, adhere to MIQE guidelines for qPCR data or ISTH standards for platelet function assays .

Q. How should researchers structure a meta-analysis to compare this compound with other antiplatelet agents?

Follow PRISMA guidelines:

  • Define inclusion/exclusion criteria (e.g., RCTs only).
  • Extract data using standardized forms (e.g., baseline characteristics, primary endpoints).
  • Perform meta-regression to explore sources of heterogeneity, such as dosing regimens or patient demographics.
  • Use software like RevMan or R’s metafor package for statistical synthesis .

Eigenschaften

IUPAC Name

(1S,2S,3R,5S)-3-[[3-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-10-17(35-6-5-32)20(34)19(15)33)18-22(28-23)31(30-29-18)16-9-12(16)11-3-4-13(24)14(25)8-11/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIWICWAOCUWJD-FNOIDJSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC3C4=CC(=C(C=C4)F)F)NC5CC(C(C5O)O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@H]3C4=CC(=C(C=C4)F)F)N[C@@H]5C[C@@H]([C@H]([C@H]5O)O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.